4(3H)-Quinazolinone, 3-(3-chlorophenyl)-2-(2-pyridinyl) is a heterocyclic compound that belongs to the quinazolinone family, which is characterized by its bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound has garnered attention due to its diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. The molecular formula for this compound is and it has a molecular weight of approximately 333.77 g/mol .
The compound is classified under the category of quinazolinones, which are known for their biological activities and have been extensively studied in medicinal chemistry. The presence of both a chlorophenyl group and a pyridinyl group in its structure enhances its potential for various applications in drug development . Quinazolinones are frequently encountered in the synthesis of pharmaceuticals due to their ability to act on various biological targets.
The synthesis of 4(3H)-quinazolinone derivatives can be achieved through several methods, including conventional heating, microwave irradiation, and the use of natural deep eutectic solvents. Recent studies have demonstrated that microwave-assisted synthesis can yield higher percent yields compared to traditional methods. For instance, using microwave irradiation resulted in an 87% yield for the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, while refluxing provided a yield of 79% .
The synthesis typically involves the reaction of anthranilic acid derivatives with acylating agents in the presence of a solvent such as pyridine. The process may include steps like N-acylation followed by cyclization to form the quinazolinone ring system. For example, one method involves dissolving anthranilic acid in pyridine and adding a chlorobenzoyl chloride under controlled conditions to facilitate the formation of the desired quinazolinone .
The molecular structure of 4(3H)-quinazolinone, 3-(3-chlorophenyl)-2-(2-pyridinyl) features a quinazolinone core with substituents that include a chlorophenyl group at the third position and a pyridinyl group at the second position. The structural representation can be summarized as follows:
Key structural data includes:
4(3H)-quinazolinone derivatives can participate in various chemical reactions due to their functional groups. Common reactions include:
The cyclization mechanism often involves nucleophilic attack on carbonyl groups within lactones or other reactive intermediates formed during synthesis. This process is crucial for forming the quinazoline ring structure from precursors like benzo[d][1,3]oxazinones .
The mechanism of action for compounds like 4(3H)-quinazolinone typically involves interaction with specific biological targets such as enzymes or receptors. For instance:
Research indicates that derivatives of quinazolinones exhibit significant activity against various cancer cell lines and pathogenic microorganisms, showcasing their potential as therapeutic agents .
Relevant analytical techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm structural integrity and purity during synthesis .
4(3H)-quinazolinone derivatives are primarily utilized in scientific research for their potential therapeutic applications:
The versatility of this compound makes it a valuable candidate for further research and development in medicinal chemistry .
The quinazolinone scaffold emerged as a significant heterocyclic system in medicinal chemistry following Griess's pioneering synthesis in 1869 of 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens [1] [8]. The term "quinazoline" was formalized by Weddige in 1887 to describe this benzo-1,3-diazine structure, distinguishing it from isomeric cinnolines and quinoxalines [1] [10]. A pivotal advancement occurred in 1903 when Gabriel developed a robust synthetic route via oxidation of 3,4-dihydroquinazoline, enabling systematic exploration of this core [1] [2]. Medicinal interest intensified mid-20th century after the isolation of 3-[β-keto-g-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone from Dichroa febrifuga, a traditional Chinese antimalarial herb [1] [10]. This discovery validated quinazolinones as biologically relevant scaffolds, catalyzing drug development programs. Methaqualone (1951), a 2,3-disubstituted-4(3H)-quinazolinone sedative-hypnotic, marked the first clinically successful derivative [8]. Subsequent decades witnessed diversification into antihypertensive (prazosin), anticancer (erlotinib), and antimicrobial agents, leveraging the scaffold's synthetic versatility and capacity for multi-target engagement [1] [7]. Today, over 300,000 quinazoline-containing compounds are documented, with ~40,000 exhibiting validated bioactivities [8].
Table 1: Historical Milestones in Quinazolinone Drug Discovery
| Year | Milestone | Significance |
|---|---|---|
| 1869 | Griess synthesizes first quinazolinone derivative | Established foundational chemistry of the scaffold |
| 1903 | Gabriel develops oxidation synthesis | Enabled practical large-scale production |
| 1951 | Methaqualone introduced as sedative | First marketed quinazolinone drug |
| 1960s | Isolation of febrifugine from Dichroa febrifuga | Validated natural biological relevance |
| 1980s | Prazosin approved for hypertension | Demonstrated therapeutic utility in chronic disease |
| 2000s | EGFR inhibitors (erlotinib) gain FDA approval | Highlighted application in targeted cancer therapy |
4(3H)-Quinazolinone derivatives exhibit exceptional pharmacological versatility due to their unique structural features. The bicyclic system comprises a benzene ring fused to a pyrimidin-4(3H)-one ring, with tautomerism between 4-hydroxyquinazoline and 4-keto-3,4-dihydroquinazoline forms enhancing electronic diversity [1] [8]. This tautomeric equilibrium facilitates hydrogen bonding with biological targets, while the planar structure enables π-stacking interactions [10]. Positional modifications drive target specificity:
Table 2: Marketed Drugs Featuring 4(3H)-Quinazolinone Core and Key Activities
| Drug Name | C2 Substituent | C3 Substituent | Primary Therapeutic Use | Key Biological Target |
|---|---|---|---|---|
| Prazosin | Furoyl-piperazine | H | Hypertension | α1-adrenergic receptor |
| Doxazosin | Furoyl-piperazine | H | BPH/Hypertension | α1-adrenergic receptor |
| Erlotinib | Ethynyl | H | Non-small cell lung cancer | EGFR tyrosine kinase |
| Gefitinib | Morpholino-propoxy | H | Non-small cell lung cancer | EGFR tyrosine kinase |
| Afatinib (modified) | Dimethylamino-crotonamide | H | Breast/lung cancer | ErbB family tyrosine kinases |
These derivatives exhibit broad-spectrum bioactivities, including:
The strategic incorporation of 3-(3-chlorophenyl) and 2-(2-pyridinyl) substituents optimizes target affinity and physicochemical properties in 4(3H)-quinazolinones. The 3-(3-chlorophenyl) group provides:
The 2-(2-pyridinyl) moiety contributes:
This synergistic combination is exemplified in VEGFR-2 inhibitors, where pyridinyl-chlorophenyl quinazolinones exhibit IC₅₀ values in the nanomolar range. Scaffold-hopping studies confirm that replacing sorafenib's pyridine with 2-pyridinyl quinazolinone maintains DFG-out binding mode while improving hinge region contacts [6]. Additionally, PubChem data (CID 63111, CID 15365709) confirm the synthetic accessibility of chloroaryl-pyridinyl building blocks, enabling structure-activity exploration [3] [4].
Table 3: Impact of Substituents on Quinazolinone Bioactivity
| Position | Substituent | Key Contributions | Exemplary Targets |
|---|---|---|---|
| C2 | 2-Pyridinyl | H-bond acceptance, metal chelation, solubility enhancement | Kinase ATP sites, metalloenzymes |
| C3 | 3-Chlorophenyl | Hydrophobic pocket occupancy, metabolic stability, π-stacking | Kinase allosteric pockets, GPCRs |
| C6/C8 | Halogens (F, Cl, I) | Electronic modulation, enhanced membrane penetration, halogen bonding | DNA topoisomerases, DHFR |
Compound Listing
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: